An In-depth Technical Guide to the Physicochemical Properties of Methyl Mycophenolate
An In-depth Technical Guide to the Physicochemical Properties of Methyl Mycophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent immunosuppressive agent. While its prodrug, mycophenolate mofetil (MMF), is more commonly known and used in clinical practice, methyl mycophenolate serves as a key intermediate in the synthesis of MMF and is a subject of interest in pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of methyl mycophenolate, alongside relevant data for its parent compound, mycophenolic acid, and its widely used prodrug, mycophenolate mofetil. Understanding these properties is crucial for its synthesis, formulation development, and analytical characterization.
Chemical Identity and Structure
Methyl mycophenolate is chemically designated as methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[3]
| Identifier | Data |
| IUPAC Name | methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Molecular Formula | C18H22O6[4] |
| Molecular Weight | 334.36 g/mol [4] |
| Canonical SMILES | CC1=C(C(=C2C(=C1)C(=O)OC2)CC=C(C)CCC(=O)OC)OC |
| InChI Key | ZPXRQFLATDNYSS-BJMVGYQFSA-N[4] |
| CAS Number | 31858-66-9[3] |
Physicochemical Properties
| Property | Methyl Mycophenolate | Mycophenolate Mofetil | Mycophenolic Acid |
| Melting Point | Data not available | 93-94 °C[5] | 141 °C[6] |
| Boiling Point | Data not available | 637.6±55.0 °C (Predicted) | Data not available |
| Solubility | Data not available | Slightly soluble in water (43 µg/mL at pH 7.4); solubility increases in acidic medium (4.27 mg/mL at pH 3.6). Freely soluble in acetone (B3395972), soluble in methanol (B129727), and sparingly soluble in ethanol.[7][8] | Slightly soluble in water; sparingly soluble in ethanol. Soluble in acetone and methanol. |
| pKa | Data not available | 5.6 (morpholino group), 8.5 (phenolic group)[7][8] | 4.5 |
| LogP | 3.5 (Computed)[3] | 2.5 | 1.6 (pH 7.4), 570 (pH 2)[6] |
Stability
The stability of mycophenolate derivatives is a critical parameter for their formulation and storage. While specific stability data for pure methyl mycophenolate is limited, studies on mycophenolate mofetil suspensions provide valuable insights into the degradation pathways, which are likely similar.
Mycophenolate mofetil suspensions have been shown to be stable for extended periods under refrigerated conditions (5°C).[9] For instance, a compounded MMF suspension was found to be stable for at least 210 days at 5°C.[9] At higher temperatures (25°C, 37°C, and 45°C), the stability decreases, with the suspension remaining stable for at least 11 days at 45°C.[9] Similarly, MMF in 5% dextrose infusion bags is stable for at least 35 days when stored at 2-8°C or between -15 and -25°C, and for 14 days at 25°C when protected from light.[10][11] The primary degradation product is mycophenolic acid, formed through hydrolysis of the ester bond.[9]
Experimental Protocols
Synthesis of Methyl Mycophenolate
A common method for the preparation of methyl mycophenolate involves the esterification of mycophenolic acid.
Protocol: A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g) in methanol (e.g., 40 ml) is stirred at reflux temperature for a specified period (e.g., 7 hours).[1] The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). After the reaction is complete, the solvent is evaporated. The residue is then dissolved in an organic solvent like isobutyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.[1] The organic phase is then dried and evaporated to yield methyl mycophenolate.[1]
Stability-Indicating HPLC Method for Mycophenolate Derivatives
This method can be adapted to assess the stability of methyl mycophenolate.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Symmetry C18 (250mm × 4.6 mm, 5.0 µm), is typically used.[12]
-
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer (e.g., acetate buffer pH 6.0) is used for elution.[12] The ratio can be optimized, for example, 75:25 (v/v) methanol to acetate buffer.[12]
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[12]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 216 nm or 250 nm, is employed.[13]
-
Analysis: The stability is determined by monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time at different storage conditions.[9][14]
Mechanism of Action: Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
Mycophenolic acid, the active metabolite of both methyl mycophenolate and mycophenolate mofetil, exerts its immunosuppressive effects by selectively, non-competitively, and reversibly inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH).[15][16][17] IMPDH is a crucial enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.[18][19][20] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways.[8] By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody production.[21][22]
Caption: Mechanism of action of methyl mycophenolate via inhibition of IMPDH.
Experimental Workflow: Stability Study using HPLC
The following diagram illustrates a typical workflow for assessing the stability of methyl mycophenolate.
Caption: A representative workflow for a stability study of methyl mycophenolate.
References
- 1. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | C18H22O6 | CID 6478685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycophenolic Acid [drugfuture.com]
- 7. drugs.com [drugs.com]
- 8. Mycophenolate Mofetil, USP [dailymed.nlm.nih.gov]
- 9. Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 18. ClinPGx [clinpgx.org]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
